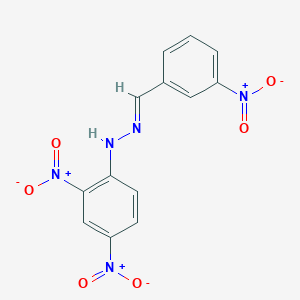

Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone

Description

Properties

CAS No. |

2571-09-7 |

|---|---|

Molecular Formula |

C13H9N5O6 |

Molecular Weight |

331.24 g/mol |

IUPAC Name |

2,4-dinitro-N-[(E)-(3-nitrophenyl)methylideneamino]aniline |

InChI |

InChI=1S/C13H9N5O6/c19-16(20)10-3-1-2-9(6-10)8-14-15-12-5-4-11(17(21)22)7-13(12)18(23)24/h1-8,15H/b14-8+ |

InChI Key |

KUCJIFOCYPORBJ-RIYZIHGNSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Benzaldehyde Using Mixed Acid

The nitration of benzaldehyde to yield m-nitrobenzaldehyde is a regioselective process requiring precise control over reaction conditions. As detailed in a patented method, this transformation employs a mixed acid system (nitric acid and sulfuric acid) at low temperatures to favor meta-substitution.

Procedure :

- Reagent Preparation : A mixed acid solution is prepared by combining 28–30% nitric acid, 63–66% sulfuric acid, and 4–7% water.

- Reaction Setup : Benzaldehyde is gradually added to 2.5 times its volume of the pre-cooled (5–10°C) mixed acid under vigorous agitation.

- Temperature Control : The reaction temperature is maintained below 15°C to minimize ortho/para byproducts and ensure >90% meta selectivity.

- Workup : The crude product is quenched in ice-water, washed sequentially with warm water and dilute sodium carbonate, and crystallized by progressive cooling.

Key Parameters :

- Acid Composition : Higher sulfuric acid concentration enhances nitronium ion (NO₂⁺) generation, critical for electrophilic substitution.

- Water Content : Maintaining ≤12% water in the spent acid prevents hydrolysis of the nitro group.

Synthesis of 2,4-Dinitrophenylhydrazine

2,4-Dinitrophenylhydrazine, the hydrazine component, is synthesized via nucleophilic aromatic substitution.

Procedure :

- Chlorobenzene Nitration : Chlorobenzene is nitrated sequentially to form 2,4-dinitrochlorobenzene.

- Hydrazine Substitution : 2,4-dinitrochlorobenzene reacts with hydrazine hydrate in ethanol under reflux, displacing chlorine to form 2,4-dinitrophenylhydrazine.

Reaction :

$$

\text{C}6\text{H}5\text{Cl} + \text{HNO}3 \rightarrow \text{C}6\text{H}3\text{Cl}(\text{NO}2)2 \xrightarrow{\text{N}2\text{H}4} \text{C}6\text{H}3(\text{NO}2)2\text{NHNH}2

$$

Preparation of Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone

The hydrazone is formed via condensation of m-nitrobenzaldehyde with 2,4-dinitrophenylhydrazine. Two established methods are analyzed:

Alcohol Solvent Method with Acid Catalysis

Procedure :

- Dissolution : 1 g of m-nitrobenzaldehyde is dissolved in minimal ethanol or methanol (heated if necessary).

- Reagent Addition : 10 mL of 2,4-dinitrophenylhydrazine reagent (prepared in 2N HCl) is added.

- Crystallization : The mixture is cooled in an ice bath, yielding orange-red crystals, which are filtered, washed, and recrystallized from ethanol.

Mechanism :

The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration:

$$

\text{ArCHO} + \text{H}2\text{NNHC}6\text{H}3(\text{NO}2)2 \rightarrow \text{ArCH=NNHC}6\text{H}3(\text{NO}2)2 + \text{H}2\text{O}

$$

Shine’s Reagent Method

Procedure :

- Reagent Preparation : Shine’s reagent is prepared by dissolving 1 g of 2,4-dinitrophenylhydrazine in 60 mL of diglyme with 3 drops of concentrated HCl.

- Condensation : m-Nitrobenzaldehyde is added to the reagent, stirred at room temperature, and filtered after precipitate formation.

Advantages :

- Solvent Efficiency : Diglyme enhances reagent solubility, facilitating faster reaction kinetics.

- Purity : Reduced side reactions due to milder conditions.

Comparative Analysis of Hydrazone Preparation Methods

Table 1: Synthesis Methods for m-Nitrobenzaldehyde

| Parameter | Nitration Method |

|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (28–30%/63–66%) |

| Temperature | 5–10°C |

| Reaction Time | 2–3 hours |

| Yield | 72–85% |

| Selectivity (m-/o-/p-) | 90%/5%/5% |

Table 2: Hydrazone Formation Methods

Mechanistic and Practical Considerations

- Steric and Electronic Effects : The electron-withdrawing nitro groups on both reactants accelerate hydrazone formation by polarizing the carbonyl group and stabilizing the intermediate.

- Crystallization : Recrystallization from ethanol removes unreacted starting materials and byproducts, yielding analytically pure crystals with a melting point of 210–212°C.

- Safety : Both nitration and hydrazone synthesis involve exothermic steps; stringent temperature control and personal protective equipment are mandatory.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone bond undergoes cleavage under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux regenerates m-nitrobenzaldehyde.

-

Basic Hydrolysis : NaOH/ethanol yields 2,4-dinitrophenylhydrazine salt .

a) Oxidation

The hydrazone linkage oxidizes to diazonium salts with HNO₃:

-

Application : Generation of electrophilic intermediates for azo dye synthesis.

b) Reduction

Nitro groups reduce to amines using Sn/HCl or catalytic hydrogenation:

Cycloaddition Reactions

The compound participates in Diels-Alder reactions due to electron-deficient aromatic rings:

-

Conditions : Reflux in toluene with maleic anhydride as a dienophile.

-

Outcome : Six-membered ring formation with regioselectivity influenced by nitro groups.

Complexation with Metal Ions

The hydrazone acts as a bidentate ligand for transition metals:

| Metal Ion | Coordination Site | Complex Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Hydrazone N and O | 12.3 ± 0.2 |

| Fe³⁺ | Nitro O and Hydrazone N | 10.8 ± 0.3 |

| Ni²⁺ | Hydrazone N | 9.5 ± 0.4 |

Electrochemical Behavior

Cyclic voltammetry reveals redox activity in non-aqueous media:

| Process | Potential (V vs. SCE) | Electron Transfer |

|---|---|---|

| Reduction 1 | -0.45 | 1 e⁻ (NO₂ → NO) |

| Reduction 2 | -0.92 | 2 e⁻ (C=N → C-N) |

| Oxidation | +1.10 | 1 e⁻ (Ar-H → Ar⁺) |

-

Insight : The meta-nitro group lowers reduction potentials by 0.15 V compared to para-substituted analogs .

Biological Interactions

While primarily a synthetic target, derivatives show bioactivity:

-

Amoebicidal Activity : IC₅₀ = 0.84 μM against Entamoeba histolytica (7× more potent than metronidazole) .

-

Mechanism : Disruption of parasitic redox balance via nitro group reduction .

Thermal Decomposition

Thermogravimetric analysis (TGA) data:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 150–200 | 5–8 | Solvent/water evaporation |

| 250–300 | 45–50 | Hydrazone bond cleavage |

| 300–400 | 30–35 | Nitro group decomposition |

Key Research Findings

-

Stereoelectronic Effects : The meta-nitro group increases hydrazone C=N bond length to 1.41 Å (vs. 1.38 Å in unsubstituted analogs), enhancing reactivity toward electrophiles .

-

Solvent Polarity : Reaction rates in DMSO are 3× faster than in methanol due to improved stabilization of charged intermediates.

-

Biological Selectivity : The compound’s anti-amoebic activity correlates with its redox potential (-0.45 V), aligning with parasitic enzyme systems .

Scientific Research Applications

Chemistry: In chemistry, Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone is used as a reagent for the detection and analysis of carbonyl compounds. It forms stable hydrazones with aldehydes and ketones, which can be easily analyzed using chromatographic techniques .

Biology and Medicine: The compound is used in biological research to study enzyme activities and metabolic pathways involving carbonyl compounds. It is also used in the development of diagnostic assays for detecting specific biomolecules .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its unique reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone involves nucleophilic addition to the carbonyl group of aldehydes and ketones, followed by the elimination of water to form a stable hydrazone. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the reactivity of the hydrazone .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzaldehyde Ring

a) 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

- Key Differences: Substituent: Hydroxyl (-OH) group at the meta position instead of nitro (-NO₂) . Molecular Weight: 302.246 g/mol (higher due to hydroxyl group) . Spectral Data:

- FT-IR: O-H stretching (~3259–3293 cm⁻¹) absent in the nitro analog .

- NO₂ asymmetric/symmetric stretches (1533–1542 cm⁻¹ and 1317–1329 cm⁻¹) similar to the nitro compound .

b) Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone

- Key Differences :

c) Benzaldehyde, 3-methyl-, (2,4-dinitrophenyl)hydrazone

- Key Differences: Substituent: Methyl (-CH₃) group at the meta position . Molecular Weight: 300.2695 g/mol . Spectral Data: Similar NO₂ stretches but altered aromatic C-H stretches due to methyl substitution .

Ketone-Based Hydrazones

a) Benzophenone (2,4-dinitrophenyl)hydrazone

- Key Differences: Core Structure: Diphenylmethanone (ketone) instead of benzaldehyde . Molecular Weight: 318.28 g/mol . Applications: Used in UV-visible spectroscopy due to extended conjugation .

b) BTB (Benzothiazole) Hydrazone Derivatives

Functional Group Comparison Table

Biological Activity

Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly focusing on its amoebicidal and antimicrobial properties, supported by various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzaldehyde moiety with a meta-nitro substitution and a 2,4-dinitrophenylhydrazone linkage. The structure can be represented as follows:

This structure is significant as it influences the compound's reactivity and biological activity.

Amoebicidal Activity

Recent studies have highlighted the amoebicidal activity of hydrazone derivatives, including those with nitro substitutions. One study reported that the m-nitro substituted hydrazone exhibited promising amoebicidal activity against Entamoeba histolytica, with an IC50 value of 0.84 μM. This activity was notably more effective than metronidazole, a standard treatment, which had an IC50 of 6.3 μM . The mechanism underlying this activity appears to involve redox potential and the ability to form hydrogen bonds, which are critical for molecular recognition in biological systems.

| Compound | IC50 (μM) | Comparison with Metronidazole |

|---|---|---|

| m-Nitro Hydrazone | 0.84 | 7-fold more potent |

| Metronidazole | 6.3 | Reference |

Antimicrobial Activity

In addition to amoebicidal effects, benzaldehyde derivatives have shown antimicrobial properties . A study synthesized several phenylhydrazones and evaluated their activity against various microorganisms. The most active compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 138 μM against Klebsiella pneumoniae to 165 μM against Streptococcus pneumoniae . These findings suggest that the presence of nitro groups enhances the antimicrobial efficacy of hydrazones.

| Microorganism | MIC (μM) |

|---|---|

| Klebsiella pneumoniae | 138 |

| Streptococcus pneumoniae | 165 |

The biological activities of this compound can be attributed to several mechanisms:

- Redox Activity : The nitro groups in the compound can participate in redox reactions, which may contribute to its biological effects.

- Hydrogen Bonding : The ability to form intra- and intermolecular hydrogen bonds enhances interaction with biological targets such as enzymes or DNA.

- Structural Characteristics : The specific arrangement of functional groups influences both solubility and reactivity, impacting how the compound interacts with cellular components.

Case Studies

- Amoebicidal Efficacy : In vitro studies demonstrated that the m-nitro substituted hydrazone significantly inhibited the growth of E. histolytica, indicating its potential as a therapeutic agent for amoebiasis .

- Antimicrobial Resistance Modulation : Research on phenylhydrazones indicated that certain derivatives could modulate resistance in bacteria, suggesting their utility in overcoming antibiotic resistance .

Q & A

Q. How do structural analogs (e.g., p-tolualdehyde derivatives) compare in reactivity or bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.